N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-16-10-8-9-13-18(16)22-21(24)19-14-20(15(2)27-19)28(25,26)23(3)17-11-6-5-7-12-17/h5-14H,4H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRXUXGBOTXTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(O2)C)S(=O)(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide as an anticancer agent. The compound exhibits notable cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies demonstrated that this compound shows significant inhibition of cell proliferation in several cancer types, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values observed were comparable to those of established chemotherapeutic agents like doxorubicin and 5-fluorouracil .
- Mechanism of Action :
Antimicrobial Properties
The compound's structural features also indicate potential antimicrobial activity. Preliminary assessments suggest that it may inhibit the growth of certain bacterial strains, although more extensive studies are needed to confirm these findings.
Drug Development
Given its promising biological activities, this compound is being explored for formulation into new drug candidates. Its unique chemical structure allows for modifications that could enhance efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several sulfonamide- and furan-based derivatives. Below is a comparative analysis of key analogs:
Key Observations
This modification may also influence target binding, as seen in sulfonamide inhibitors (). The 2-ethylphenyl carboxamide substituent could improve metabolic stability relative to smaller alkyl or aryl groups, as ethyl groups reduce oxidative degradation .
Antiviral Potential: While the target compound lacks direct antiviral data, analogs like N-[3-[2-benzoyl...]phenyl]methanesulfonamide () demonstrate strong binding to viral polymerases (−9.3 kcal/mol docking scores). The furan-carboxamide core may similarly engage viral targets through hydrogen bonding and π-π interactions.
Synthetic Accessibility :
- The compound’s synthesis likely parallels methods for furan-sulfonamides (), involving chlorosulfonation of furan derivatives followed by amidation. However, the ethylphenyl group may require tailored coupling reagents (e.g., HATU or EDCI, as in ).
Biological Activity
N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles various research findings regarding its biological activity, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Research has indicated that the compound exhibits significant biological activities through various mechanisms:
- Enzyme Inhibition : Studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as a tyrosinase inhibitor, which is crucial in melanin synthesis and pigmentation disorders .
- Antimicrobial Activity : The sulfamoyl group is known to contribute to antimicrobial properties, similar to other sulfonamide derivatives. This compound's structure suggests it may inhibit bacterial growth by interfering with folic acid synthesis .
Efficacy in Biological Assays
The biological efficacy of this compound has been evaluated through various assays:
Case Studies and Research Findings
- Tyrosinase Inhibition Study : A study conducted on derivatives of furan compounds demonstrated that this compound exhibited potent inhibition of tyrosinase activity with an IC50 value significantly lower than standard inhibitors like kojic acid .
- Antimicrobial Properties : In vitro studies showed that this compound had notable antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of folic acid synthesis pathways, akin to traditional sulfonamides .
- Cytotoxicity Evaluation : A cytotoxicity evaluation using MTT assays indicated that while the compound showed some cytotoxic effects on cancer cell lines, it was less effective than expected at higher concentrations (>100 µM), suggesting a need for further optimization to enhance its anticancer potential .
Q & A
Q. What are the recommended synthetic routes for N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide?
- Methodological Answer : The synthesis typically involves:
- Furan ring formation : Cyclization of precursor compounds (e.g., via Claisen or Paal-Knorr reactions).
- Functionalization : Sequential introduction of substituents:
- 2-ethylphenyl group : Achieved via nucleophilic aromatic substitution or Suzuki coupling.
- Methyl(phenyl)sulfamoyl group : Reacting with phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Structural confirmation :
- NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
- Mass spectrometry (ESI/HRMS) for molecular weight validation.
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection .
Q. What in vitro models are used to assess its biological activity?
- Methodological Answer :
- Anticancer screening :
- Cell lines : MCF-7 (breast), HCT-116 (colon) with IC₅₀ determination via MTT assays.
- Mechanistic assays : Caspase-3/7 activation for apoptosis; flow cytometry for cell cycle arrest (e.g., S-phase arrest) .
- Antimicrobial testing :
- Microdilution assays against E. coli and S. aureus to determine MIC (minimum inhibitory concentration) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times.
- Validate mechanisms : Combine orthogonal assays (e.g., Western blotting for Bax/Bcl-2 ratios alongside apoptosis assays) to confirm dose-response consistency .
- Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation artifacts .
Q. What strategies optimize pharmacokinetics for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes).
- Metabolic stability : Conduct microsomal assays (human/rodent liver microsomes) to identify metabolic hotspots (e.g., sulfamoyl hydrolysis). Modify susceptible groups (e.g., fluorination) .
- Dosage optimization : Start with 1–5 mg/kg (low toxicity range) and monitor hepatotoxicity via ALT/AST levels .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core modifications :
- Assay prioritization : Test analogs in parallel against primary targets (e.g., MAPK/ERK pathway) and off-targets (e.g., CYP450 enzymes) .
Q. What analytical approaches address conflicting data in mechanism-of-action studies?
- Methodological Answer :
- Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify genes critical for compound sensitivity.
- Molecular docking : Compare binding affinities to proposed targets (e.g., GPCRs, kinases) using AutoDock Vina; validate with SPR (surface plasmon resonance) .
- Pathway analysis : RNA-seq to profile differentially expressed genes post-treatment (e.g., apoptosis vs. proliferation pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
